![molecular formula C13H14N4O2S2 B5571063 N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide CAS No. 345990-27-4](/img/structure/B5571063.png)

N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Descripción general

Descripción

Synthesis Analysis

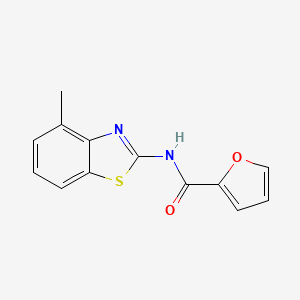

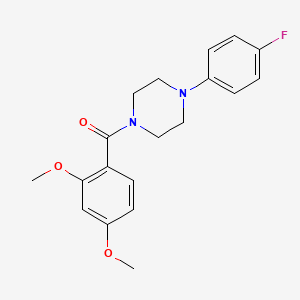

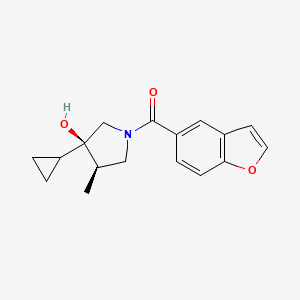

The synthesis of derivatives similar to N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been explored in several studies. Wang et al. (2010) reported the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, establishing their structures through MS, IR, CHN, and 1H NMR spectral data (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been studied extensively. For instance, Sakthivel et al. (2007) investigated a similar compound, determining the dihedral angles and molecular interactions through X-ray diffraction (Sakthivel et al., 2007).

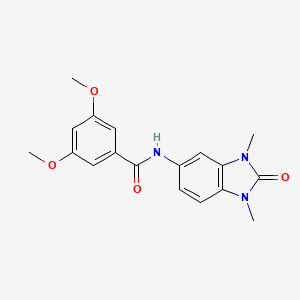

Chemical Reactions and Properties

Chemical reactions and properties of thiadiazole derivatives, which include N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, have been the subject of several studies. Boechat et al. (2011) examined the intermolecular interactions and chemical properties of similar thiadiazole compounds (Boechat et al., 2011).

Physical Properties Analysis

The physical properties of N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide and related compounds have been explored in various studies. For example, the synthesis of 5-methyl-4-phenyl thiazole derivatives and their physical characterization was reported by Evren et al. (2019) (Evren et al., 2019).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, have been a key area of research. The study by Zheng et al. (2008) on the synthesis and antitumor activity of N 1 -acetylamino-(5-alkyl/aryl-1,3,4-thiadiazole-2-yl)-5-fluorouracil derivatives provides insights into the chemical properties of these compounds (Zheng et al., 2008).

Aplicaciones Científicas De Investigación

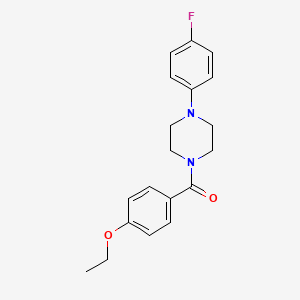

Anticancer Properties

N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide and its derivatives have been extensively studied for their anticancer properties. Research has shown that certain derivatives demonstrate selective cytotoxicity against various cancer cell lines, such as lung adenocarcinoma cells, while being less toxic to normal cells. For instance, specific compounds exhibited high selectivity and apoptosis-inducing abilities, although not as high as standard treatments like cisplatin (Evren et al., 2019). Another study synthesized derivatives targeting MCF-7 and A549 tumor cell lines, with some compounds showing promising cytotoxic activity (Çevik et al., 2020).

Antibacterial and Antifungal Activities

This compound and its derivatives have also been investigated for antimicrobial activities. Studies have reported the synthesis of various derivatives and evaluated their in vitro antibacterial and antifungal activities against common pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans (Baviskar et al., 2013), (Yurttaş et al., 2015).

Binding Characteristics

The binding characteristics of thiadiazole derivatives to proteins such as human serum albumin (HSA) have been studied, providing insights into their pharmacokinetic mechanisms. These studies involve detailed analysis using spectroscopic methods and computational approaches, offering a deeper understanding of how these compounds interact at the molecular level (Karthikeyan et al., 2017).

Enzyme Inhibition

Some derivatives have been explored for their potential as enzyme inhibitors. For example, studies have looked into their role as inhibitors of enzymes like glutaminase, which is significant in cancer therapy due to the altered metabolism in cancer cells (Shukla et al., 2012).

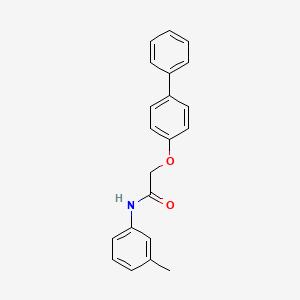

Molecular Modification and Drug Development

Research has also focused on modifying existing drugs with thiadiazole derivatives. This includes creating fluorine-containing heterocyclic derivatives of drugs like acetazolamide, which could potentially enhance their medicinal properties (Sokolov & Aksinenko, 2012).

Propiedades

IUPAC Name |

N-(4-acetamidophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S2/c1-8(18)14-10-3-5-11(6-4-10)15-12(19)7-20-13-17-16-9(2)21-13/h3-6H,7H2,1-2H3,(H,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDZDGGZKKJIGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501143985 | |

| Record name | N-[4-(Acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501143985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |

CAS RN |

345990-27-4 | |

| Record name | N-[4-(Acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345990-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(Acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501143985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-cyclopropyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5570984.png)

![3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5571003.png)

![5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5571012.png)

![5-methyl-4-{2-[3-(3-methylphenoxy)-1-azetidinyl]-2-oxoethyl}-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5571023.png)

![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5571029.png)

![methyl [4-(2-amino-6-methylpyridin-3-yl)phenyl]carbamate](/img/structure/B5571048.png)

![methyl 1-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B5571055.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5571082.png)